Cas no 321318-15-4 ((R)-1-(3,4-Difluorophenyl)ethanamine)

(R)-1-(3,4-Difluorophenyl)ethanamine is a chiral amine compound featuring a 3,4-difluorophenyl substituent and an ethylamine group in the (R)-configuration. This optically active building block is valuable in pharmaceutical and agrochemical synthesis, particularly in the development of enantioselective active ingredients. The presence of fluorine atoms enhances metabolic stability and bioavailability, making it useful in drug discovery. Its high enantiomeric purity ensures precise stereochemical control in asymmetric synthesis. The compound is typically employed as an intermediate in the preparation of bioactive molecules, including receptor modulators and enzyme inhibitors. Proper handling under inert conditions is recommended due to its amine functionality.
(R)-1-(3,4-Difluorophenyl)ethanamine structure
321318-15-4 structure
Product Name:(R)-1-(3,4-Difluorophenyl)ethanamine
CAS No:321318-15-4
MF:C8H9F2N
MW:157.16056895256
MDL:MFCD06761760
CID:304008
PubChem ID:7047657
Update Time:2025-10-28

(R)-1-(3,4-Difluorophenyl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(3,4-Difluorophenyl)ethanamine
    • Benzenemethanamine, 3,4-difluoro-a-methyl-, (aR)-
    • Benzenemethanamine, 3,4-difluoro-alpha-methyl-, (alphaR)- (9CI)
    • N10940
    • 321318-15-4
    • AKOS015840217
    • A821155
    • (1R)-1-(3,4-difluorophenyl)ethanamine
    • (R)-1-(3,4-difluorophenyl)ethan-1-amine
    • (R)-1-(3,4-Difluoro-phenyl)-ethylamine
    • DS-4943
    • (1R)-1-(3,4-difluorophenyl)ethan-1-amine
    • AMY6640
    • SCHEMBL7785721
    • CS-0000317
    • EN300-55043
    • (aR)-3,4-Difluoro-alpha-Methyl-Benzenemethanamine
    • DTXSID70427563
    • MFCD06761760
    • MDL: MFCD06761760
    • Inchi: 1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m1/s1
    • InChI Key: AESHLRAPTJZOJL-RXMQYKEDSA-N
    • SMILES: FC1=C(C=CC(=C1)[C@@H](C)N)F

Computed Properties

  • Exact Mass: 157.07037
  • Monoisotopic Mass: 157.07030562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02

(R)-1-(3,4-Difluorophenyl)ethanamine Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

(R)-1-(3,4-Difluorophenyl)ethanamine Pricemore >>

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(R)-1-(3,4-Difluorophenyl)ethanamine Suppliers

Amadis Chemical Company Limited
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(CAS:321318-15-4)(R)-1-(3,4-Difluorophenyl)ethanamine
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Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:13
Price ($):332.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:321318-15-4)(R)-1-(3,4-Difluorophenyl)ethanamine
Order Number:LE7778
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:58
Price ($):discuss personally
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Additional information on (R)-1-(3,4-Difluorophenyl)ethanamine

Recent Advances in the Application of (R)-1-(3,4-Difluorophenyl)ethanamine (CAS: 321318-15-4) in Chemical Biology and Pharmaceutical Research

In recent years, (R)-1-(3,4-Difluorophenyl)ethanamine (CAS: 321318-15-4) has emerged as a key chiral building block in the synthesis of biologically active compounds, particularly in the pharmaceutical industry. This compound, characterized by its difluorophenyl and ethanamine moieties, has been extensively studied for its role in the development of novel therapeutic agents. The presence of fluorine atoms enhances the metabolic stability and bioavailability of the resulting molecules, making it a valuable intermediate in drug discovery.

Recent studies have highlighted the utility of (R)-1-(3,4-Difluorophenyl)ethanamine in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other central nervous system (CNS) targeting drugs. For instance, researchers have successfully incorporated this chiral amine into the scaffold of potential antidepressants, demonstrating improved selectivity and reduced side effects compared to existing therapies. The stereochemistry of the compound plays a crucial role in its biological activity, with the (R)-enantiomer showing superior efficacy in preclinical models.

In addition to its applications in CNS drug development, (R)-1-(3,4-Difluorophenyl)ethanamine has been explored as a precursor for the synthesis of protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry reported the use of this compound in the design of novel inhibitors targeting viral proteases, with promising results against SARS-CoV-2 and other RNA viruses. The researchers employed a combination of molecular docking and kinetic studies to optimize the binding affinity of the resulting inhibitors, highlighting the versatility of this building block in antiviral drug design.

The synthetic routes to (R)-1-(3,4-Difluorophenyl)ethanamine have also seen significant advancements. Recent publications describe more efficient asymmetric synthesis methods, including enzymatic resolution and transition metal-catalyzed asymmetric hydrogenation, which offer higher yields and enantiomeric excess compared to traditional approaches. These methodological improvements have facilitated the larger-scale production of this compound, addressing previous challenges in its availability for pharmaceutical applications.

From a pharmacological perspective, studies have begun to elucidate the metabolic fate of (R)-1-(3,4-Difluorophenyl)ethanamine-derived compounds. A 2024 pharmacokinetic study revealed that the fluorine substitution pattern significantly influences the cytochrome P450 metabolism of these molecules, leading to more predictable drug-drug interaction profiles. This understanding is crucial for the development of safer and more effective medications incorporating this structural motif.

Looking forward, the unique properties of (R)-1-(3,4-Difluorophenyl)ethanamine position it as a continuing focus of research in medicinal chemistry. Current investigations are exploring its potential in targeted cancer therapies, particularly as a component of kinase inhibitors and antibody-drug conjugates. The compound's ability to serve as a versatile linker while maintaining favorable pharmacokinetic properties makes it particularly attractive for these applications. As research progresses, we anticipate seeing more clinical candidates incorporating this valuable chiral building block.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:321318-15-4)(R)-1-(3,4-Difluorophenyl)ethanamine
A821155
Purity:99%
Quantity:5g
Price ($):332.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:321318-15-4)(R)-1-(3,4-Difluorophenyl)ethanamine
LE7778
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email